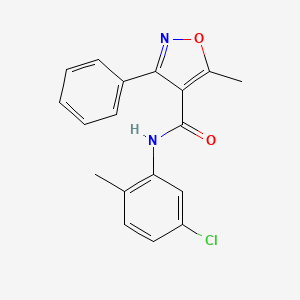
(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the class of phenethylamines. It is a derivative of the psychedelic drug 2C-C, and it has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone involves its binding to the 5-HT2A receptor and activation of downstream signaling pathways. This leads to the modulation of neurotransmitter release and synaptic plasticity, which can result in altered perception, mood, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone are still being studied, but it has been reported to induce psychedelic effects similar to those of other phenethylamines, such as LSD and mescaline. These effects can include altered perception, enhanced sensory experiences, and changes in mood and thought processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone in lab experiments is its potent agonistic activity at the 5-HT2A receptor, which allows for the investigation of the receptor's role in various physiological and pathological processes. However, one limitation is its potential for abuse and toxicity, which can pose risks to researchers and experimental subjects.
Orientations Futures
There are several future directions for research on (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone and its derivatives, including the development of new compounds with improved pharmacological properties and the investigation of their potential therapeutic applications. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of these compounds on the central nervous system, as well as their potential long-term effects on human health.
In conclusion, (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. It has potent agonistic activity at the 5-HT2A receptor and can induce psychedelic effects similar to those of other phenethylamines. While it has advantages for lab experiments, its potential for abuse and toxicity poses limitations. Further research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone involves several steps, including the reaction of 2-chlorophenol with 4,5-dimethoxy-2-nitrobenzaldehyde, followed by reduction and acetylation. The final product is obtained as a white crystalline powder, which can be purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone has been used in scientific research as a tool for studying the structure-activity relationships of phenethylamines and their effects on the central nervous system. It has been shown to have potent agonistic activity at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Propriétés
IUPAC Name |
(2-chlorophenyl)-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-13-7-10(12(17(19)20)8-14(13)22-2)15(18)9-5-3-4-6-11(9)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHYFPIHWHWMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5702370.png)


![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)

![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
